molecular formula C20H36O2 B14594102 3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol CAS No. 61625-87-4

3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol

Cat. No.: B14594102
CAS No.: 61625-87-4
M. Wt: 308.5 g/mol
InChI Key: XBAWWAPVMLSJKG-UHFFFAOYSA-N
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Description

3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol is a chemical compound with a complex structure that includes a hydroxyl group and a phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol typically involves multiple steps, including the formation of the phenanthrene backbone and subsequent functionalization. Common synthetic routes may involve the use of Grignard reagents, reduction reactions, and hydroxylation steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can regenerate the alcohol.

Scientific Research Applications

3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenanthrene backbone may also play a role in its mechanism of action by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: Shares the phenanthrene backbone but lacks the hydroxyl group.

    Cholesterol: Contains a similar tetradecahydrophenanthrene structure but with different functional groups.

    Steroids: Have a similar core structure but vary in functional groups and biological activity.

Uniqueness

3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

61625-87-4

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

3-[2-(1-hydroxyethyl)-2-methyl-3,4,4a,4b,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthren-1-yl]propan-1-ol

InChI

InChI=1S/C20H36O2/c1-14(22)20(2)12-11-17-16-7-4-3-6-15(16)9-10-18(17)19(20)8-5-13-21/h14-19,21-22H,3-13H2,1-2H3

InChI Key

XBAWWAPVMLSJKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC2C3CCCCC3CCC2C1CCCO)C)O

Origin of Product

United States

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